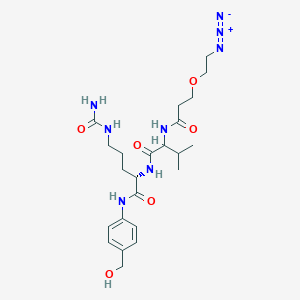
Azide-PEG1-Val-Cit-PABC-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and a polyethylene glycol (PEG) unit, which enhances its solubility in aqueous solutions. The Val-Cit-PABC moiety is a peptide-based linker that is specifically cleaved by cathepsin B, an enzyme found in lysosomes. This specificity allows for the targeted release of the drug payload within the cell, making it a valuable tool in targeted drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
Azide-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically begins with the preparation of the PEG unit, followed by the introduction of the azide group. The Val-Cit-PABC moiety is then attached through peptide coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing to confirm its chemical structure and purity .
化学反応の分析
Types of Reactions
Azide-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in an aqueous solvent at room temperature
SPAAC: This reaction uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including bioconjugation and drug delivery .
科学的研究の応用
Azide-PEG1-Val-Cit-PABC-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the development of targeted drug delivery systems, particularly in the synthesis of ADCs
Medicine: Utilized in the design of targeted cancer therapies, where the compound helps deliver cytotoxic drugs specifically to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where its unique properties are leveraged for various applications
作用機序
Azide-PEG1-Val-Cit-PABC-OH exerts its effects through the specific cleavage of the Val-Cit-PABC linker by cathepsin B. This enzyme is predominantly found in lysosomes, ensuring that the drug payload is released only within the target cells. The azide group allows for efficient conjugation with other molecules through click chemistry, facilitating the targeted delivery of therapeutic agents .
類似化合物との比較
Similar Compounds
Azido-PEG1-Val-Cit-PABC-PNP: Another cleavable linker used in ADC synthesis, with similar properties and applications
Azido-PEG1-Val-Cit-PAB-OH: A related compound with a similar structure, used in the synthesis of ADCs
Uniqueness
Azide-PEG1-Val-Cit-PABC-OH stands out due to its high specificity for cathepsin B cleavage and its efficient conjugation capabilities through click chemistry. These properties make it a valuable tool in the development of targeted drug delivery systems and advanced materials .
特性
分子式 |
C23H36N8O6 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |
InChIキー |
BDMOXMNQSIHXBI-LROBGIAVSA-N |
異性体SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


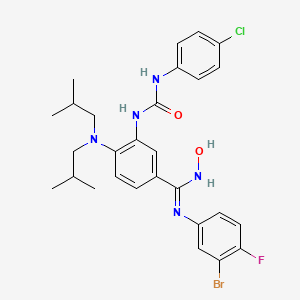
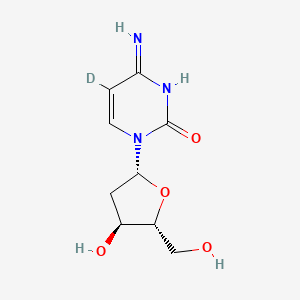
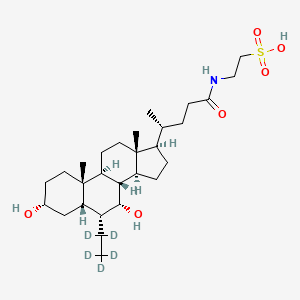
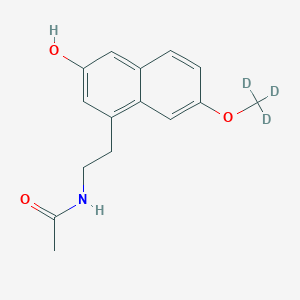
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
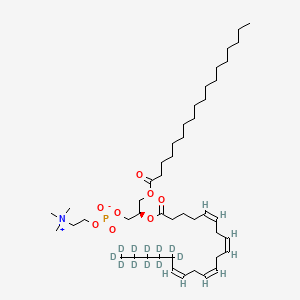
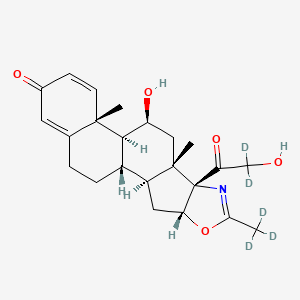


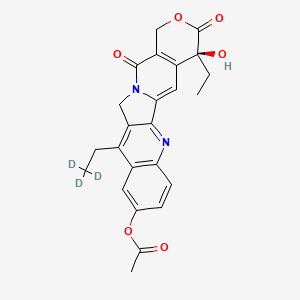
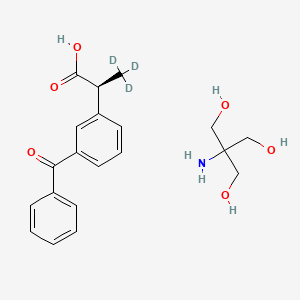


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
